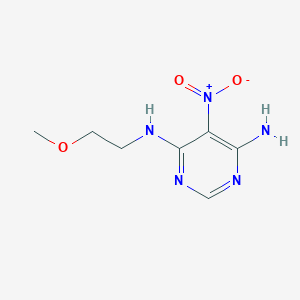

N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methoxyethyl) Apalutamide” is a compound that has been used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Apalutamide .

Synthesis Analysis

Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) featuring two classical chemical motifs from non-ionic water-soluble polymers, namely, the amide and ethyleneglycolether moieties, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

Molecular Structure Analysis

The molecular structure of “N-(2-Methoxyethyl)acrylamide” is CHNO with an average mass of 129.157 Da .

Chemical Reactions Analysis

Aniline-based compounds and their eutectic composition were found to be efficient stabilizers for nitrocellulose-based propellants. In a study, compatibility of nitrocellulose with two aniline-based compounds, viz, N-(2-methoxyethyl)-p-nitroaniline (MENA) and N-(2-acetoxyethyl)-p-nitroaniline (ANA), and their respective eutectic (MENA + ANA) has been investigated .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Transformation into 3-Amino-4-nitropyrazole : N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, through its structural analogs, has been utilized in reactions leading to the formation of 3-amino-4-nitropyrazole. This transformation involves reaction with ethanolic hydrazine hydrate, showcasing a novel pathway in pyrimidine to pyrazole conversions. Such transformations are significant for synthesizing heterocyclic compounds with potential pharmacological activities (Biffin, Brown, & Porter, 1968).

Antiviral Activity of Pyrimidine Derivatives : Derivatives of pyrimidines, including those structurally related to N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, have been explored for their antiviral properties. Research indicates that some 5-substituted 2,4-diaminopyrimidine derivatives exhibit significant inhibitory activity against retroviruses, highlighting the potential for these compounds in antiretroviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Material Science

- Electrochromic Materials : In the realm of material science, derivatives of pyrimidine, potentially including N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine, have contributed to the development of novel polyamides with electrochromic properties. Such materials exhibit color changes under electrical stimulation, making them suitable for applications in displays, smart windows, and low-energy consumption screens (Liou & Lin, 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-15-3-2-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSYMNCINYOCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-5-nitropyrimidine-4,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2717020.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride](/img/structure/B2717021.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)

![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2717035.png)